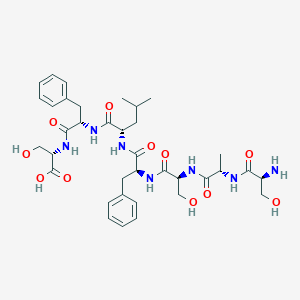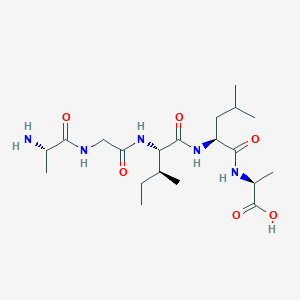
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine typically involves the introduction of trifluoromethyl and pyridine groups into an ethylamine backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting with a suitable pyridine derivative, a nucleophilic substitution reaction can introduce the trifluoromethyl group.
Reductive Amination: This method involves the reaction of a pyridine aldehyde with a trifluoromethyl amine under reducing conditions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the trifluoromethyl group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties of fluorine atoms.
Medicine: Investigation into its potential as a drug candidate or as a part of drug delivery systems.
Industry: Use in the development of advanced materials with specific properties such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action for 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance binding affinity or metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-(Trifluoromethyl)pyridine: Lacks the ethylamine group but contains the trifluoromethyl and pyridine moieties.
2-Methylpyridine: Contains the pyridine ring and methyl group but lacks the trifluoromethyl and ethylamine groups.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is unique due to the combination of its trifluoromethyl, pyridine, and ethylamine groups. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-4-6(2-3-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
Clé InChI |
QNFKIMNPIAUCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


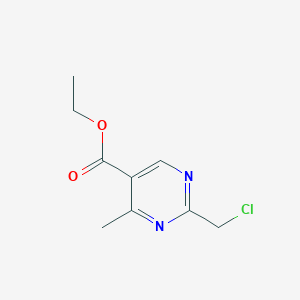
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)

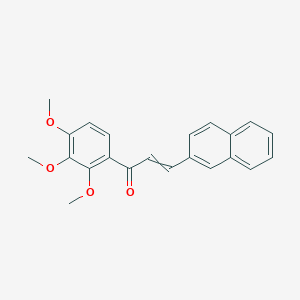
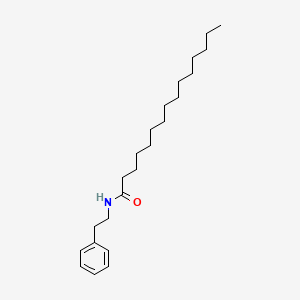
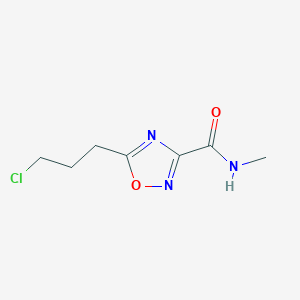
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
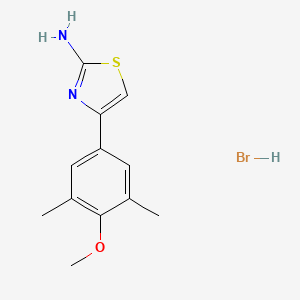

![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
